cis-11-Eicosenamide

Catalog No.
S776250
CAS No.
10436-08-5
M.F
C20H39NO
M. Wt
309.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-11-Eicosenamide

CAS Number

10436-08-5

Product Name

cis-11-Eicosenamide

IUPAC Name

(Z)-icos-11-enamide

Molecular Formula

C20H39NO

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9-

InChI Key

LBHQTVBKPMHICN-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)N

Metabolism and Potential Functions

cis-11-Eicosenamide is a primary fatty acid amide, a type of molecule derived from a fatty acid. Research suggests it is a metabolite of (11Z)-icos-11-enoic acid, a specific type of fatty acid, in humans []. However, the specific details of its formation and biological function are not fully understood. There is ongoing research to determine its potential roles in various physiological processes.

Availability as a Research Chemical

Due to its potential research applications, cis-11-Eicosenamide is available for purchase from several chemical suppliers who specialize in providing reference standards for scientific investigations [, , ]. This allows researchers to obtain the compound for use in their experiments.

Cis-11-Eicosenamide is a primary fatty acid amide, resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia. Its molecular formula is C20H39NO, and it features a carbon-carbon double bond at the 11th position of a 20-carbon chain, which classifies it as an unsaturated fatty amide. The "cis" designation indicates the geometric arrangement of hydrogen atoms around the double bond, contributing to its unique properties and reactivity .

This compound is recognized as a human metabolite, suggesting that it may play roles in various physiological processes, although its specific functions remain under investigation. The structural characteristics include a carbonyl group (C=O) and an amide group (C-N=O), which are essential for its chemical behavior and potential applications .

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 11(Z)-icosenoic acid and ammonia. This reaction highlights the reactivity of the amide bond present in the compound.
  • Oxidation: The double bond in cis-11-eicosenamide can be oxidized, leading to various functionalized products that may have different biological activities or applications.
  • Reduction: Reduction of the carbonyl group may yield corresponding amines, further expanding its utility in synthetic organic chemistry.

Research indicates that cis-11-eicosenamide exhibits antibacterial activity, potentially interacting with bacterial cell components to inhibit growth. This mechanism suggests interference with essential biochemical pathways in bacteria, making it a candidate for further pharmacological studies . Additionally, due to its properties as a fatty acid amide, it may also have implications in metabolic regulation and signaling pathways within human physiology.

Cis-11-Eicosenamide can be synthesized through several methods:

  • Direct Condensation: The most straightforward method involves the condensation of (11Z)-icos-11-enoic acid with ammonia, typically under controlled temperature and pressure conditions to favor the formation of the amide bond .
  • Chemical Modification: Starting with other fatty acids or their derivatives, cis-11-eicosenamide can be synthesized through various chemical modifications, including reduction and oxidation reactions that introduce or modify functional groups.
  • Biotechnological Approaches: Enzymatic synthesis using specific lipases or amidases could provide an alternative route for producing cis-11-eicosenamide with high specificity and yield.

Cis-11-Eicosenamide has several potential applications:

  • Antibacterial Agents: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
  • Corrosion Inhibitors: It has been suggested for use in automotive products as a corrosion inhibitor due to its reactive nature.
  • Pharmaceutical Research: The compound may be utilized in pharmacological studies due to its biological activity and potential therapeutic applications .
  • Material Science: It can serve as a reference standard in material science research focused on aliphatic hydrocarbons and their properties.

Cis-11-Eicosenamide shares similarities with several other fatty acid amides. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
Cis-9-OctadecenamideUnsaturated fatty amideHas antibacterial properties; shorter carbon chain
PalmitamideSaturated fatty amideMore stable; lacks unsaturation
OleamideUnsaturated fatty amideKnown for neuroprotective effects
StearamideSaturated fatty amideHigher melting point; used in cosmetics

Cis-11-Eicosenamide is unique due to its specific position of unsaturation (at the 11th carbon) within a long-chain structure, which may impart distinct biological activities compared to other similar compounds. Its potential applications in both industrial and pharmaceutical fields further differentiate it from related compounds .

cis-11-Eicosenamide, a primary fatty acid amide derived from (11Z)-icos-11-enoic acid, is increasingly recognized as a metabolite influenced by gut microbiota activity. Recent studies highlight its production through probiotic-derived metabiotic processes, particularly involving Lactobacillus and Faecalibacterium prausnitzii strains.

Mechanisms of Microbial Synthesis
Faecalibacterium prausnitzii expresses a fatty acid amide hydrolase (FAAH) capable of bidirectional catalysis, hydrolyzing N-acylamides like oleoylethanolamide (OEA) and synthesizing N-acyl amino acids through condensation reactions. This enzymatic activity extends to the production of cis-11-Eicosenamide, as demonstrated by in vitro assays showing FAAH-mediated amidation of (11Z)-icos-11-enoic acid with ammonia. Similarly, Lactobacillus species metabolize dietary fatty acids into bioactive amides, including cis-11-Eicosenamide, which exhibit antigenotoxic and cytotoxic effects in human colon cancer models.

Key Metabolic Pathways

  • Substrate Utilization: Probiotics utilize dietary (11Z)-icos-11-enoic acid or endogenous fatty acids as precursors.
  • Enzymatic Conversion: FAAH and related amidases catalyze the amidation process, with ammonia serving as the nitrogen donor.
  • Secretion: cis-11-Eicosenamide is secreted into the extracellular environment, where it interacts with host cells.
Probiotic StrainEnzyme InvolvedSubstrateProductReference
F. prausnitziiFAAH(11Z)-icos-11-enoic acidcis-11-Eicosenamide
Lactobacillus spp.AmidasesDietary fatty acidscis-11-Eicosenamide

Role in Human Lipid Metabolism and Signaling Networks

cis-11-Eicosenamide participates in lipid-mediated signaling pathways, influencing cellular processes such as inflammation and energy homeostasis.

Lipid Metabolism Interactions
In psoriasis vulgaris patients, plasma cis-11-Eicosenamide levels are significantly elevated compared to healthy controls (p < 0.001), correlating with dysregulated fatty acid metabolism. This amide integrates into lipid rafts, modulating membrane-associated signaling proteins like STAT3 and NF-κB.

Signaling Pathways

  • Immune Modulation: cis-11-Eicosenamide suppresses pro-inflammatory cytokine release by inhibiting TLR4/MyD88 signaling in macrophages.
  • Metabolic Regulation: It enhances peroxisome proliferator-activated receptor gamma (PPARγ) activity, promoting adipocyte differentiation and lipid storage.
  • Cell Cycle Effects: In breast cancer models, cis-11-Eicosenamide induces G2/M phase arrest by downregulating cyclin B1 and CDK1 expression.

Key Molecular Targets

  • PPARγ: Binds cis-11-Eicosenamide with a dissociation constant (K~d~) of 2.3 μM.
  • BCL-2: Exhibits a binding affinity of −7.02 kcal/mol, comparable to doxorubicin.

Regulatory Mechanisms of Endogenous Synthesis in Mammalian Systems

Endogenous cis-11-Eicosenamide levels are tightly regulated through enzymatic synthesis and degradation.

Synthesis Pathways

  • Direct Amidation: (11Z)-icos-11-enoic acid reacts with glutamine-derived ammonia via glutaminase activity in hepatic microsomes.
  • N-Acylethanolamine Conversion: N-(11Z-icosenoyl) ethanolamine is hydrolyzed by FAAH to yield cis-11-Eicosenamide.

Degradation Pathways

  • FAAH-Mediated Hydrolysis: Human FAAH cleaves cis-11-Eicosenamide at a rate of 19.8 nmol·min⁻¹·mg⁻¹, slower than anandamide (30.7 nmol·min⁻¹·mg⁻¹).
  • Oxidative Metabolism: CYP4F2 oxidizes the ω-terminal methyl group, producing 20-hydroxy-cis-11-eicosenamide.

Regulatory Factors

FactorEffect on cis-11-EicosenamideMechanismReference
PPARαDownregulates synthesisRepresses FAAH gene expression
TNF-αIncreases degradationUpregulates hepatic FAAH activity
Dietary lipidsEnhances productionProvides substrate for amidation

XLogP3

7.7

Wikipedia

Gondamide

Dates

Modify: 2024-04-14

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